5-Methyl-2-(pyrimidin-2-yl)benzoic acid
Overview
Description
5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a chemical compound with the CAS Number: 1088994-22-2 . It has a molecular weight of 214.22 and its IUPAC name is 5-methyl-2-(2-pyrimidinyl)benzoic acid .
Synthesis Analysis
The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid involves using 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as raw materials . PdCl2(PPh3)2 is used as a metal catalyst to mediate one-pot generation of the compound using the Negishi cross-coupling method . The optimum condition involves 2-bromo-5-methylbenzoic acid (10.00 g) and anhydrous zinc chloride powder (6.32 g) together with the catalyst . The reaction temperature is 55°C for 14 hours . Under these optimum reaction conditions, the maximum yield of 78.4% is attained .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is represented by the linear formula C12H10N2O2 . The InChI code for the compound is 1S/C12H10N2O2/c1-8-3-4-9 (10 (7-8)12 (15)16)11-13-5-2-6-14-11/h2-7H,1H3, (H,15,16) .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is the Negishi cross-coupling method . This method involves the use of a palladium catalyst and anhydrous zinc chloride .Scientific Research Applications
Synthesis Methodology
A significant aspect of 5-methyl-2-(pyrimidin-2-yl)benzoic acid research is the optimization of its synthesis. A study by Liu et al. (2020) reported an effective synthesis method for this compound, which is a crucial molecular fragment of the orexin Filorexant (MK-6096). This method offers advantages like a shorter synthetic pathway, simple post-treatment, and high yield, using the Negishi cross-coupling method. The optimized condition resulted in a maximum yield of 78.4% (Liu, Zhao, Yu, & Liu, 2020).
Applications in Molecular Synthesis
The molecule has been used in the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, as detailed by Quiroga et al. (2007). This synthesis process, which is solvent-free, yields good to excellent outcomes in relatively short reaction times, showcasing the compound's utility in creating complex molecular structures (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2007).
Antifolate and Antitumor Activity
Gangjee et al. (2008) explored the molecule in the context of antifolate and antitumor activities. They synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) and nine nonclassical analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compound 4 emerged as a potent dual inhibitor, indicating the effectiveness of this molecule in developing new antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) studied the use of pyrimidinic Schiff bases, which include compounds like 5-methyl-2-(pyrimidin-2-yl)benzoic acid, as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found these compounds to be effective corrosion inhibitors, highlighting their potential in industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Future Directions
properties
IUPAC Name |
5-methyl-2-pyrimidin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-4-9(10(7-8)12(15)16)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBKHXGASBZRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659246 | |
Record name | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |
CAS RN |
1088994-22-2 | |
Record name | 5-Methyl-2-(2-pyrimidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1088994-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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